1,8-Diaminoanthraquinone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,8-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXDVWSEUJXVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883321 | |
| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-42-0, 58037-70-0 | |
| Record name | 1,8-Diamino-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diaminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,?-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058037700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-DIAMINOANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,?-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,8-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diaminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-Diaminoanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN6MQU5K4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Enduring Significance of the Anthraquinone Scaffold
The anthraquinone (B42736) framework, a tricyclic aromatic system with a central quinone ring, is a cornerstone in the development of a wide array of organic compounds. uniroma1.itcolab.ws Its rigid and planar structure, combined with its unique electronic properties, makes it an attractive scaffold for synthetic chemists. uniroma1.itcolab.ws Anthraquinone derivatives have found extensive applications as dyes, pigments, and luminophores due to their inherent spectral and redox characteristics. colab.ws Beyond these traditional uses, the anthraquinone core is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents. uniroma1.itnih.gov The versatility of this scaffold lies in its susceptibility to functionalization, allowing for the introduction of various substituents that can modulate its chemical and physical properties. colab.ws
1,8 Diaminoanthraquinone: a Key Building Block for Innovation
Within the diverse family of anthraquinone (B42736) derivatives, 1,8-Diaminoanthraquinone (B86578) (1,8-DAAQ) stands out as a crucial building block for the synthesis of advanced functional materials. acs.org The strategic placement of amino groups at the 1 and 8 positions of the anthraquinone core imparts specific properties that are highly sought after in materials science. These amino groups can act as reactive handles for further chemical modifications, enabling the construction of more complex molecular architectures. jst.go.jpnih.govresearchgate.net
The unique substitution pattern of 1,8-DAAQ influences its electronic and photophysical properties, making it a valuable component in the design of materials with tailored optical and electronic characteristics. acs.org For instance, derivatives of 1,8-DAAQ have been investigated for their potential in creating novel dyes for synthetic polymer fibers, demonstrating good fastness and stability. researchgate.net Furthermore, the ability of this compound derivatives to act as ligands for metal ions has opened up avenues for their use in catalysis and sensing applications. d-nb.info
A Focused Investigation into 1,8 Diaminoanthraquinone S Potential
Direct Synthesis Routes to this compound
The direct introduction of amino groups onto the anthraquinone (B42736) core is a fundamental step in the synthesis of this compound. Two principal methods have proven effective: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution of Dinitroanthraquinones with Ammonia (B1221849)
A prevalent industrial method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of 1,8-dinitroanthraquinone (B85473) with ammonia. google.comjustia.com This reaction is typically carried out under high pressure and temperature in an organic solvent. google.com The electron-withdrawing nature of the nitro groups facilitates the attack of the nucleophilic ammonia on the aromatic ring. wikipedia.orgmasterorganicchemistry.com
The reaction conditions, such as solvent, temperature, pressure, and the molar ratio of reactants, significantly influence the yield and purity of the final product. For instance, reacting 1,8-dinitroanthraquinone with liquid ammonia in xylene at 150°C and 110 atmospheres can yield this compound with high purity. google.com The choice of solvent is crucial, with ethers, aliphatic or cycloaliphatic hydrocarbons, and alkyl-substituted aromatic hydrocarbons being effective. google.com This method can also be applied to mixtures of dinitroanthraquinone isomers to produce a corresponding mixture of diaminoanthraquinones. google.com
Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution of Dinitroanthraquinones with Ammonia
| Starting Material | Ammonia Ratio (molar) | Solvent | Temperature (°C) | Pressure (atm) | Yield of this compound |
| 1,8-Dinitroanthraquinone | 60:1 | Xylene | 150 | 110 | 80% of theory |
| 1,5-Dinitroanthraquinone (containing 10% 1,8-isomer) | 40:1 | Toluene | 150 | 50 | 90% of theory (for 1,5-isomer) |
| Mixture of 1,5- and 1,8-Dinitroanthraquinone | 6:1 | Cyclohexane | 200 | 110 | 86% of theory |
Palladium-Catalyzed Cross-Coupling Reactions with Amines
Palladium-catalyzed cross-coupling reactions offer a versatile and milder alternative for the synthesis of this compound. researchgate.netnobelprize.org This method typically involves the reaction of 1,8-dichloroanthraquinone (B31358) with a source of ammonia or a primary amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netresearchgate.net The Buchwald-Hartwig amination is a prominent example of this type of transformation, enabling the formation of carbon-nitrogen bonds with high efficiency. researchgate.net
These reactions can be carried out under less harsh conditions than traditional nucleophilic aromatic substitution, often at lower temperatures and pressures. nih.gov The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity. rsc.org This methodology has been successfully employed to synthesize a wide range of diaminoanthracene and diaminoanthraquinone derivatives by coupling with various aliphatic and aromatic primary and secondary amines. researchgate.netresearchgate.net
Strategies for Derivatization at the Amino Positions
Once this compound is synthesized, its amino groups serve as versatile handles for further functionalization. N-alkylation, N-arylation, and amidation are common strategies to modify the properties of the parent compound.
N-Alkylation and N-Arylation Approaches for Substituted Diaminoanthraquinones
The introduction of alkyl or aryl groups at the nitrogen atoms of this compound can significantly alter its solubility, electronic properties, and biological activity. N-alkylation can be achieved through various methods, including reactions with alkyl halides. A study on a 1,4-diaminoanthraquinone (B121737) derivative demonstrated the attachment of long ether-containing side chains to enhance solubility for applications in redox flow batteries. acs.org
N-arylation of aminoanthraquinones can be accomplished using copper-catalyzed or palladium-catalyzed cross-coupling reactions. organic-chemistry.org For instance, the Ullmann condensation, a copper-catalyzed reaction, has been a traditional method for N-arylation, though it often requires harsh reaction conditions. organic-chemistry.org More modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer milder and more general routes to N-aryl derivatives.
Amidation Reactions and Synthesis of Regioisomeric Amidoanthraquinone Derivatives
Amidation of the amino groups in this compound leads to the formation of amidoanthraquinone derivatives, which have been investigated for their potential as anticancer agents and DNA-interactive molecules. nih.govjst.go.jpresearchgate.net These reactions typically involve the acylation of the amino groups with acyl chlorides or carboxylic anhydrides.
The synthesis of regioisomeric disubstituted amidoanthraquinones has been a subject of interest to explore structure-activity relationships. nih.govresearchgate.net For example, a series of symmetrically disubstituted 1,8-diamidoanthraquinones were synthesized and evaluated for their anti-proliferative and telomerase inhibitory activities. researchgate.net The specific regioisomerism of the amido groups on the anthraquinone scaffold has been shown to be crucial for their biological activity, with certain isomers exhibiting better stabilizing effects on DNA G-quadruplexes. researchgate.net
Functionalization of the Anthraquinone Core for Tunable Properties
Beyond derivatization at the amino positions, the properties of this compound can be further tuned by introducing functional groups onto the anthraquinone core itself. This allows for the development of novel materials with tailored optoelectronic properties. acs.org
One approach involves the palladium-catalyzed Sonogashira cross-coupling reaction to introduce π-conjugated linkers onto the anthraquinone backbone. acs.org By sequentially increasing the number of these exocyclic π-linkers, a systematic bathochromic shift in both absorption and emission spectra can be achieved, along with a selective stabilization of the lowest unoccupied molecular orbital (LUMO). acs.org This strategy has led to the development of diaminoanthraquinone-based building blocks with optoelectronic properties comparable to those of widely used electron acceptors in organic electronics. acs.org
Other methods for functionalizing the anthraquinone core include electrophilic substitution reactions, though the electron-withdrawing nature of the carbonyl groups can make these challenging. colab.ws Radical processes and rearrangements, such as the Claisen rearrangement of allyloxyanthraquinones, also offer pathways to introduce carbon-based functional groups. colab.ws
Introduction of Ether and Thioether Linkages
The incorporation of ether and thioether functionalities into the this compound scaffold can significantly alter its solubility, electronic properties, and binding capabilities. The synthesis of such derivatives often involves nucleophilic substitution reactions where the anthraquinone core is modified.
A notable example is the synthesis of thio-anthraquinone derivatives. In one study, 1-(4-hydroxyphenylthio)anthracene-9,10-dione was synthesized through a substitution reaction between 1-chloroanthraquinone (B52148) and 4-hydroxythiophenol. lew.ro The reaction was carried out in ethylene (B1197577) glycol at an elevated temperature of 110–120 °C in the presence of an aqueous potassium hydroxide (B78521) solution. lew.ro The resulting product was purified by column chromatography. lew.ro This method demonstrates a viable pathway to introduce a thioether linkage with a functionalized aromatic ring, which can be a precursor for more complex structures.
While direct etherification of this compound can be challenging, the synthesis of related structures provides insight into potential methodologies. For instance, the introduction of oligoethylene glycol ether functionalities onto a 1,4-diaminoanthraquinone (DAAQ) core has been successfully achieved to enhance solubility. acs.org This was accomplished via a substitution reaction of the hydroxyl groups of 1,4-dihydroxyanthraquinone (quinizarin) or its reduced form, leucoquinizarin, with the corresponding primary amine bearing the ether chain. acs.org A similar strategy could potentially be adapted for this compound derivatives.
Integration of π-Extendable Anchoring Groups for Optoelectronic Modulation
The modulation of optoelectronic properties of this compound derivatives can be achieved by extending the π-conjugation of the system. This is often accomplished by introducing π-extendable anchoring groups, which can fine-tune the HOMO-LUMO energy levels and enhance the material's performance in electronic devices.
A series of donor-acceptor type molecules have been synthesized by employing a palladium-catalyzed C-N bond-forming amination reaction. researchgate.net This involved reacting electron donor diarylamines or heterocyclic amines with the electron acceptor 9,10-anthraquinone. researchgate.net The resulting compounds exhibited intramolecular charge transfer (ICT) transitions, and their HOMO and LUMO energy levels were determined by cyclic voltammetry to be in the ranges of -5.18 to -5.79 eV and -3.22 to -3.53 eV, respectively. researchgate.net
In a more targeted approach to create π-extendable building blocks, a series of 1,5-diaminoanthraquinone (B86024) (DAAQ) derivatives with triisopropylsilyl (TIPS)-acetylene groups were synthesized. acs.org The synthesis involved a Sonogashira cross-coupling reaction between halogenated DAAQ precursors and TIPS-acetylene, catalyzed by a palladium complex. acs.org The number of TIPS-acetylene units was systematically increased, leading to a tunable lowest unoccupied molecular orbital (LUMO) energy level, reaching as low as -3.72 eV for the derivative with four TIPS-acetylene groups. acs.org This value is comparable to that of the widely used electron acceptor PC60BM, highlighting the potential of these materials in organic electronics. acs.org
Table 1: Optoelectronic Properties of n-TIPS-DAAQ Derivatives
| Compound | Number of TIPS-acetylene units (n) | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | LUMO Energy (eV) |
|---|---|---|---|---|
| 1-TIPS-DAAQ | 1 | 480 | 12,000 | -3.50 |
| 2-TIPS-DAAQ | 2 | 510 | 18,000 | -3.61 |
| 3-TIPS-DAAQ | 3 | 535 | 16,500 | -3.68 |
| 4-TIPS-DAAQ | 4 | 550 | 15,000 | -3.72 |
Data sourced from a study on diaminoanthraquinone-based π-extendable building blocks. acs.org
Synthesis of Polyazamacrocycles Featuring Diaminoanthraquinone Subunits
The incorporation of the this compound unit into polyazamacrocycles can lead to novel host-guest systems with interesting recognition and sensing properties. The synthesis of such macrocycles often relies on condensation reactions between the diamine and suitable linking molecules.
While the direct synthesis of polyazamacrocycles from this compound is not extensively documented in the provided sources, the synthesis of related macrocyclic compounds provides a template for such endeavors. For example, N3O3 macrocyclic compounds have been synthesized using a 1,8-dihydroxyanthraquinone core. researchgate.net The synthesis involved the condensation of a 1,8-dihydroxyanthraquinone diester with 1,3-diamino-2-propanol (B154962) in ethanol, which resulted in a [2+2] macrocycle in high yield. researchgate.net Interestingly, heating this larger macrocycle in DMSO led to the formation of a smaller [1+1] macrocycle. researchgate.net
Furthermore, palladium-catalyzed amination reactions have been successfully employed for the synthesis of polyazamacrocycles incorporating other aromatic diamine moieties, such as 6,7-diaminoquinoxaline. nih.gov This methodology, which involves the reaction of a dibromo-functionalized aromatic core with linear polyamines, has been shown to be efficient in forming macrocyclic structures. nih.gov Adapting such Pd-catalyzed cross-coupling reactions to a suitably functionalized this compound derivative could provide a versatile route to a new class of polyazamacrocycles.
Preparation of Polymeric Systems Incorporating Diaminoanthraquinone Chromophores
The integration of this compound into polymeric structures is a key strategy for the development of advanced materials, including polymeric dyes and functional resins. These materials can exhibit enhanced stability, processability, and novel functionalities compared to their small-molecule counterparts.
Synthesis of Cross-linked Resins for Advanced Material Applications
Cross-linked resins incorporating this compound can be designed for a variety of applications, including as pigments and functional materials. The cross-linking process imparts insolubility and thermal stability to the material.
A study on the synthesis of colored cross-linked epoxy resins utilized 1,4- and 1,5-diaminoanthraquinones as chromophoric cross-linking agents. researchgate.netnih.govgoogle.com The synthesis was achieved through a step-growth condensation polymerization of the diaminoanthraquinone with a poly(bisphenol A-co-epichlorohydrin) epoxy resin in xylene. nih.gov The weight fraction of the diaminoanthraquinone derivative was varied from 5% to 20%. researchgate.netnih.gov The resulting polymeric pigments were characterized by FTIR and UV-Vis spectroscopy and were tested for their light fastness and other properties when incorporated into various polymers and paints. researchgate.netnih.govgoogle.com The light fastness of the colored plastics ranged from 4 to 7 on the blue wool scale, indicating an increase in fastness with higher weight fractions of the anthraquinone. researchgate.net
Table 2: Light Fastness of Polymeric Pigments in Different Polymers
| Polymer | Light Fastness (Blue Wool Scale) with 1,4-DAAQ Pigment | Light Fastness (Blue Wool Scale) with 1,5-DAAQ Pigment |
|---|---|---|
| PLA | 5-7 | 4-6 |
| PMMA | 6-7 | 5-6 |
| PE | 5-6 | 4-5 |
Data represents the range of light fastness observed with varying weight fractions of the diaminoanthraquinone (DAAQ) derivatives. researchgate.net
Electronic Absorption and Emission Properties
The electronic spectra of this compound systems are characterized by notable intramolecular charge transfer (ICT) transitions, which are significantly influenced by substituents and solvent polarity.
Analysis of Intramolecular Charge Transfer (ICT) Transitions
The introduction of amino groups, which are strong electron donors, to the anthraquinone core induces a significant intramolecular charge transfer (ICT) character to the π–π* transitions. cardiff.ac.uknih.gov This is evident from the appearance of a new, strong absorption band in the visible region, which is absent in the spectrum of unsubstituted anthraquinone. d-nb.info The lowest energy absorption band in this compound derivatives, typically observed between 400 and 600 nm, is attributed to this ICT transition. d-nb.info The amino group acts as the primary electron donor, while the carbonyl groups and the anthraquinone ring system serve as electron acceptors. aip.org
Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), support the assignment of the lowest excited singlet state (S1) as having significant ICT character, arising mainly from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. iphy.ac.cn The HOMO is predominantly localized on the amino groups, whereas the LUMO is distributed over the entire anthraquinone moiety. iphy.ac.cn This spatial separation of electron density upon photoexcitation is a hallmark of an ICT state.
The ICT nature of the excited state is further confirmed by solvatochromism studies, where the absorption and emission bands exhibit a bathochromic (red) shift in more polar solvents. cardiff.ac.uk This positive solvatochromism indicates that the excited state is more polar than the ground state, a characteristic feature of ICT states. cardiff.ac.uk
Investigation of Substituent Effects on Optical Spectra and Bathochromic Shifts
The position and intensity of the ICT band in this compound systems are highly sensitive to the nature and position of substituents on the anthraquinone core. Electron-donating groups generally cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax). cardiff.ac.uk For instance, a 1,8-disubstituted anthraquinone with a tolylamino group exhibits a significant red shift in its absorption maximum compared to unsubstituted anthraquinone, which is attributed to effective intramolecular charge transfer. nih.gov
Conversely, the introduction of electron-withdrawing groups can lead to a hypsochromic (blue) shift. For example, incorporating a sulfone unit between the amino and aryl groups in a derivative resulted in a blue-shifted absorption peak due to a larger decrease in the HOMO energy level compared to the LUMO energy level. nih.gov
Furthermore, extending the π-conjugation of the system by adding π-linkers, such as TIPS-acetylenes, leads to a systematic bathochromic shift in both absorption and emission spectra. nih.govacs.org This is due to a continuous decrease in the HOMO-LUMO gap with increased π-delocalization. nih.gov The absorption and emission maxima of a series of 1,5-diaminoanthraquinone derivatives with an increasing number of TIPS-acetylene substituents are presented in the table below.
| Compound | Absorption λmax (nm) | Emission λmax (nm) |
| 1,5-DAAQ | 500 | 580 |
| 1-TIPS-DAAQ | 512 | 592 |
| 2-TIPS-DAAQ | 523 | 605 |
| 3-TIPS-DAAQ | 533 | 618 |
| 4-TIPS-DAAQ | 545 | 630 |
Data compiled from a study on π-extendable diaminoanthraquinone building blocks. nih.gov
The position of the amino substituents on the anthraquinone ring also plays a crucial role. For example, it has been observed that attaching an extra amino substituent to a monoamino-anthraquinone derivative does not necessarily induce a further red-shifting of the absorption band. ifmmi.com
Characterization of Fluorescent Behavior in Derivatives
While this compound itself is weakly fluorescent, its derivatives can exhibit interesting fluorescent properties. The fluorescence emission is generally attributed to the decay from the ICT excited state. cardiff.ac.uk The fluorescence spectra, similar to the absorption spectra, are sensitive to the solvent environment, showing red shifts in polar solvents. ifmmi.comsemanticscholar.org
The fluorescence quantum yield of aminoanthraquinones is influenced by factors such as the nature of substituents and hydrogen bonding interactions. d-nb.info For instance, the attachment of a methyl group to the amino group can lead to a decrease in both fluorescence lifetime and quantum yield. d-nb.info
Some derivatives of this compound have been developed as fluorescent chemosensors. For example, poly-azamacrocycles based on this compound show changes in their fluorescence emission upon binding with specific metal ions. biointerfaceresearch.com In one study, the addition of Cu²⁺ to a solution of a this compound-based receptor resulted in a blue shift of the emission from 590 nm to 555 nm. biointerfaceresearch.com
The table below summarizes the fluorescence quenching of two anthraquinone derivatives, N-1DEA and N-2DEA, upon addition of human telomeric DNA, indicating a strong interaction.
| Ligand | DNA | % Fluorescence Quenching (at D/N = 0.5) | Redshift (nm) |
| N-1DEA | wHTel-26 | 66% | 6-10 |
| N-1DEA | HTel-22 | 63% | 6-10 |
| N-2DEA | wHTel-26 | 94% | 2-4 |
| N-2DEA | HTel-22 | 96% | 2-4 |
Data from a study on the binding characterization of anthraquinone derivatives with G-quadruplex DNA. nih.gov
Luminescence Spectroscopy
The unique electronic properties of this compound derivatives make them suitable as sensitizers in lanthanide complexes, leading to near-infrared (NIR) emission. Time-resolved luminescence studies have been instrumental in understanding the excited-state dynamics of these systems.
Sensitized Near-Infrared (NIR) Emission in Lanthanide Complexes
This compound-based ligands can act as "antenna" chromophores, absorbing light in the visible region and transferring the excitation energy to a complexed lanthanide ion (Ln³⁺), which then emits in the near-infrared (NIR) region. cardiff.ac.ukrsc.org This process is known as sensitized NIR emission. The efficient absorption of visible light is due to the strong ICT transition of the ligand. cardiff.ac.ukrsc.orgnih.gov
Upon excitation of the ICT absorption band (around 535 nm), complexes of this compound derivatives with lanthanide ions such as Neodymium(III), Ytterbium(III), and Erbium(III) exhibit characteristic NIR emission from the respective metal ion. cardiff.ac.ukrsc.orgnih.gov This sensitized emission is a result of energy transfer from the excited state of the anthraquinone ligand to the f-orbitals of the lanthanide ion.
The table below shows the absorption and emission properties of lanthanide complexes with a this compound-based ligand.
| Complex | Ligand Absorption λmax (nm) | Ligand Emission λmax (nm) | Lanthanide Emission |
| Nd(L)₃ | ~535-550 | ~675 | Characteristic Nd(III) NIR emission |
| Yb(L)₃ | ~535-550 | ~675 | Characteristic Yb(III) NIR emission |
| Er(L)₃ | ~535-550 | ~675 | Characteristic Er(III) NIR emission |
Data compiled from studies on near-IR luminescent lanthanide complexes. cardiff.ac.ukrsc.orgnih.gov
Time-Resolved Luminescence Measurements for Elucidating Excited State Dynamics
Time-resolved luminescence and transient absorption spectroscopy are powerful techniques to probe the dynamics of the excited states in this compound systems. ifmmi.comresearchgate.net Nanosecond transient absorption spectra have been used to identify the formation of triplet excited states in diaminoanthraquinone derivatives. ifmmi.comresearchgate.net The lifetime of these triplet states has been determined to be in the microsecond range (e.g., ~2.5 µs). ifmmi.comresearchgate.net
The relatively short triplet state lifetime is attributed to the n-π* character of the lowest triplet state (T1). ifmmi.comresearchgate.net This is supported by DFT computations which show that for compounds like AQ-1,5-NH and AQ-1,8-NH, the oxygen and nitrogen atoms contribute significantly to the T1 state, indicating its n-π* character. ifmmi.com
Ultrafast transient absorption spectroscopy has revealed the dynamics of intramolecular charge transfer. nih.govresearchgate.netmdpi.com For 1-aminoanthraquinone (B167232), ultrafast TICT (twisted intramolecular charge transfer) dynamics on the order of ~110 femtoseconds have been observed. nih.govmdpi.com These studies provide experimental evidence for the twisting of the amino group during the ICT process. nih.govmdpi.com
The table below shows the triplet state lifetimes for two diaminoanthraquinone derivatives.
| Compound | Triplet State Lifetime (µs) |
| AQ-1,5-NH | 2.4 - 2.7 |
| AQ-1,8-NH | 2.4 - 2.7 |
Data from a study on the photophysical properties of amino-substituted anthraquinones. ifmmi.com
Vibrational and Nuclear Magnetic Resonance Spectroscopy
The structural integrity and purity of this compound and its derivatives are crucial for their application and are meticulously verified through vibrational and nuclear magnetic resonance spectroscopy. These techniques provide detailed information about the molecular framework and the specific arrangement of atoms.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, FT-IR spectra provide characteristic absorption bands that confirm the presence of key structural features.
For instance, in a series of synthesized 2,6-diaminoanthraquinone (B87147) derivatives, which share structural similarities with 1,8-isomers, FT-IR analysis reveals distinct peaks. The aromatic C-H stretching vibrations are typically observed around 3063 cm⁻¹. The crucial C=O stretching of the anthraquinone core appears at approximately 1670-1676 cm⁻¹. The presence of amino groups is confirmed by bands in the region of 3204 cm⁻¹ (-NH stretching). Furthermore, the aromatic -C=C- skeletal vibrations are found in the 1650-1450 cm⁻¹ range, and the =C-N stretching is observed near 1297 cm⁻¹. asianpubs.org
In a study involving the synthesis of pigments from 1,5-diaminoanthraquinone and epoxy resin, the FT-IR spectrum showed characteristic peaks for the substituted aromatic rings at 1607, 1508, and 828 cm⁻¹. The ether bonds within the epoxy groups were identified by a band at 1235 cm⁻¹. scirp.orgchemijournal.com
A detailed vibrational analysis of 1,4-diaminoanthraquinone (1,4-DAAQ) using both experimental (FTIR and FT-Raman) and theoretical (DFT calculations) methods has provided a comprehensive assignment of its vibrational modes. nih.gov This type of in-depth analysis, while performed on a different isomer, highlights the level of structural detail that can be obtained from vibrational spectroscopy for the diaminoanthraquinone family.
The table below summarizes some of the characteristic FT-IR absorption bands for diaminoanthraquinone derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3063 |
| N-H | Stretching | ~3204-3403 |
| C=O | Stretching | ~1670-1676 |
| Aromatic C=C | Skeletal Vibration | ~1450-1650 |
| C-N | Stretching | ~1297 |
| Ether (in epoxy derivatives) | Stretching | ~1235 |
Data compiled from studies on various diaminoanthraquinone derivatives. asianpubs.orgscirp.orgchemijournal.com
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of newly synthesized organic compounds. For this compound derivatives, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a 2,6-bis((4-hydroxyphenyl)diazenyl)anthracene-9,10-dione derivative, the aromatic protons appear as a multiplet in the range of δ 7.0-8.5 ppm. A key feature is the singlet for the aromatic -OH protons, which is observed downfield at δ 10.7 ppm. asianpubs.org For another derivative, 2,6-bis((4-(hexyloxy)phenyl)diazenyl)anthracene-9,10-dione, the aromatic protons also resonate in the δ 7.1-8.6 ppm region. The protons of the hexyloxy chain are clearly resolved, with the -OCH₂- triplet at δ 4.1 ppm, the methylene (B1212753) protons (-CH₂CH₂CH₂CH₂-) as a multiplet between δ 1.3-1.8 ppm, and the terminal methyl (-CH₃) triplet at δ 0.9 ppm. asianpubs.org
A study on this compound derivatives synthesized for their antitumor activity also relied on NMR for structural confirmation. researchgate.net Similarly, the characterization of 2,6-bis[3-(diethylamino)acetamido]anthracene-9,10-dione involved detailed NMR analysis, showing a triplet for the NCH₂CH₃ protons at δ 1.03 ppm, a quartet for the NCH₂CH₃ protons at δ 2.63 ppm, and a singlet for the COCH₂ protons at δ 3.26 ppm. The aromatic protons were observed as doublets and a singlet between δ 8.16 and 8.56 ppm, with the NH proton appearing as a singlet at δ 10.31 ppm. nih.gov
The following table presents representative ¹H NMR data for a diaminoanthraquinone derivative.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 7.1-8.6 | Multiplet |
| -OCH₂- | 4.1 | Triplet |
| -CH₂CH₂CH₂CH₂- | 1.3-1.8 | Multiplet |
| -CH₃ | 0.9 | Triplet |
Data for 2,6-bis((4-(hexyloxy)phenyl)diazenyl)anthracene-9,10-dione. asianpubs.org
Electrochemical Analysis and Redox Properties
The electrochemical behavior of this compound and its derivatives is of significant interest due to their redox-active nature, which underpins their use in various applications, including as photoinitiators and in energy storage.
Cyclic voltammetry (CV) is a key technique for investigating the redox properties of chemical compounds. Studies on amino-substituted anthraquinones have shown that the introduction of electron-donating amino groups makes the compounds more difficult to reduce compared to their halogenated precursors. ifmmi.com
For this compound (AQ-1,8-NH₂), the reduction potential (E_red) was found to be -1.52 V (vs. Fc/Fc⁺). This is slightly more negative than that of its 1,5-isomer, which has a reduction potential of -1.55 V. These anodically shifted reduction potentials, in comparison to the corresponding chloro-anthraquinones, are a direct consequence of the electron-donating nature of the amino groups. The diamino-substituted derivatives also exhibit slightly lower oxidation potentials, indicating their stronger electron-donating ability. ifmmi.com
The electrochemical properties are also influenced by the nature and position of substituents. For instance, in a series of novel 9,10-anthraquinone piperidine (B6355638) and piperazine (B1678402) derivatives, CV measurements were crucial in determining the factors influencing the reduction process, such as the number of substituents and the potential for hydrogen bond formation in the charged states. researchgate.net
The table below summarizes the redox potentials for this compound and a related compound.
| Compound | Reduction Potential (E_red, V vs. Fc/Fc⁺) |
| AQ-1,8-NH₂ | -1.52 |
| AQ-1,5-NH₂ | -1.55 |
Data obtained in deaerated DCM containing 0.10 M Bu₄NPF₆ as the supporting electrolyte. ifmmi.com
The protonation of aminoanthraquinones can significantly alter their spectroscopic and electrochemical properties. pH-spectroscopic and electrochemical titrations are employed to study these effects.
In a study of novel 9,10-anthraquinone piperidine and piperazine derivatives, a notable phenomenon was observed for compounds with substituents at the 1 and 8 positions. These derivatives exhibited a significant increase in the absorption intensity of their monoprotonated form. This unusual behavior was investigated using pH-spectroscopic titration in conjunction with theoretical calculations. researchgate.net
The acidity constants (pKa) of the protonated amino groups are fundamental to understanding the behavior of these compounds in different pH environments. For 1,4-diamino-2,3-anthraquinonedisulphonic acid, potentiometric titrations were used to determine the pKa values, which were found to be 3.91 and 8.15. ias.ac.in The study of the half-wave potential's dependence on pH revealed that the number of hydrogen ions involved in the reduction changes with pH. Below a pH of 8.27, two protons are involved, while above this pH, only one proton participates in the reduction process. ias.ac.in
Similarly, the spectral characteristics of 1,5-diaminoanthraquinone have been analyzed in various solvents and at different pH levels, demonstrating the significant influence of the environment on its photophysical properties. researchgate.net These studies highlight the importance of considering protonation effects when characterizing and utilizing diaminoanthraquinone systems.
Computational and Theoretical Investigations of 1,8 Diaminoanthraquinone
Density Functional Theory (DFT) Studies
Density Functional Theory has become a standard and reliable method for investigating the electronic structure and properties of anthraquinone (B42736) derivatives. researchgate.net Calculations are often performed using hybrid functionals like B3LYP or PBE0 with various basis sets, such as 6-31G* or 6-311G(d,p), to balance computational cost and accuracy. researchgate.netresearchgate.net
DFT calculations are instrumental in optimizing the ground-state geometry of 1,8-diaminoanthraquinone (B86578). These studies consistently indicate that the anthraquinone core has a rigid and planar structure. researchgate.netresearchgate.net The introduction of amino groups at the 1 and 8 positions can lead to the formation of strong intramolecular hydrogen bonds between the hydrogen atoms of the amino groups and the oxygen atoms of the adjacent carbonyl groups. researchgate.netmdpi.com This interaction significantly influences the molecule's configuration and stability. researchgate.net The electronic structure is characterized by a π-conjugated system extending across the anthraquinone core, which is a key feature of many organic semiconductors. researchgate.net
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines a molecule's electronic properties, chemical reactivity, and kinetic stability. scirp.org For anthraquinone derivatives, the HOMO and LUMO energies, and thus the energy gap, can be effectively modeled using DFT. figshare.com The amino groups in this compound are electron-donating, which typically raises the HOMO energy level, leading to a smaller HOMO-LUMO gap compared to the unsubstituted anthraquinone parent molecule.
The modulation of this energy gap is a key strategy in materials design. nih.gov Studies on various substituted anthraquinones show that electron-donating groups (like amino or hydroxyl) generally decrease the gap, while electron-withdrawing groups (like carboxylic acid) tend to increase it. doi.org This tuning of the HOMO-LUMO levels directly impacts the molecule's color and redox stability. figshare.com A smaller energy gap is associated with higher reactivity, lower hardness, and greater polarizability. nih.gov
| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Effect on HOMO-LUMO Gap (ΔE) | Example Group |
|---|---|---|---|---|
| Electron-Donating | Raises Energy | Minor Change | Decreases | -NH₂ (Amino) |
| Electron-Withdrawing | Lowers Energy | Minor Change | Increases | -COOH (Carboxylic Acid) |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate electronic excitation energies and simulate UV-visible absorption spectra. researchgate.netresearchgate.net For this compound, the visible absorption band arises from a π→π* electronic transition, primarily from the HOMO to the LUMO. researchgate.net TD-DFT calculations can predict the wavelength of maximum absorption (λmax) with good accuracy, often achieving a mean absolute error of around 6 nm for anthraquinone dyes when using appropriate functionals like PBE0. acs.org
DFT is also widely used to calculate the redox potentials of quinones, which are crucial for applications like redox flow batteries. elsevierpure.comelsevierpure.com The calculations involve computing the Gibbs free energies for the molecule in its oxidized and reduced states. doi.org The redox potential of anthraquinone derivatives is influenced by substituents; electron-donating amino groups generally decrease the reduction potential. doi.orgresearchgate.net These computational approaches show good agreement with experimental electrochemical data and can be used to efficiently screen new molecules. figshare.comelsevierpure.com
For applications such as guest-host liquid crystal displays (GHLCs), the orientation of the transition dipole moment (TDM) and the molecular shape are critical design parameters. acs.orgsemanticscholar.org The TDM, calculated using TD-DFT, determines how the molecule absorbs polarized light. researchgate.net In many anthraquinone dyes, the TDM of the main visible transition is aligned roughly parallel to the long axis of the molecule. semanticscholar.org
The molecular aspect ratio (the ratio of molecular length to width) influences how well the dye molecule aligns with the liquid crystal host molecules. acs.org DFT-optimized geometries are used to calculate these aspect ratios. acs.org Computational studies have shown that relatively low experimental order parameters reported for some diaminoanthraquinones are consistent with their calculated low aspect ratios. acs.org By analyzing how different substituents alter both the molecular shape and the TDM orientation, computational methods can guide the rational design of dyes with improved alignment and dichroic performance. figshare.comacs.orgnih.gov
| Substitution Pattern | Relative Aspect Ratio | TDM Orientation | Implication for Alignment in LC Host |
|---|---|---|---|
| 1,5-Diamine | Low | Varies with conformation | Generally lower order parameter acs.org |
| 1,5-Disulfide | Higher | More aligned with long axis | Potentially better design acs.org |
| 2,6-Diphenyl | High | Aligned with long axis | Generally higher order parameter acs.org |
Molecular Dynamics and Binding Mode Predictions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their interactions over time. mdpi.com This approach is particularly useful for understanding complex processes like ligand-metal binding in solution. arxiv.org
The two amino groups and two carbonyl groups of this compound make it an effective chelating ligand for metal ions. MD simulations, often combined with quantum mechanics (QM/MM) or DFT calculations, can be used to investigate the formation and stability of metal complexes. arxiv.orgresearchgate.net These simulations can model the subtle interplay of thermodynamic and kinetic factors that govern complex formation in solution. arxiv.org
By calculating the binding free energies, computational methods can predict the stability of different complexation modes. researchgate.net For a ligand like this compound, one can investigate the relative stability of a monometallic species, where one metal ion is chelated, versus a dimetallic species, where two metal ions might be bound at different sites. The simulations can reveal details about the coordination geometry, the role of solvent molecules, and the dynamic exchange of ligands. arxiv.orgarxiv.org Such computational approaches are crucial for understanding the chelate effect and for designing novel metal complexes with specific properties for catalysis or environmental applications. arxiv.org
Identification of Plausible Intercalative Binding Modes in Biological Interactions
Computational simulations have been instrumental in exploring the ways derivatives of this compound interact with biological macromolecules. A key area of this research is the study of DNA intercalation, a process where a molecule inserts itself between the base pairs of a DNA helix.
Computer graphics simulations have been used to analyze the intercalative docking of anthraquinone derivatives into DNA. For example, studies on 1,8-bis-(2-diethylaminoethylamino)-anthracene-9,10-dione, a derivative of this compound, have modeled its interaction with a self-complementary dimer of d(CpG). These simulations identify the minimum energy geometrical arrangement for the compound when it binds to the DNA. Such studies have shown that the entry of the compound into the intercalation site is favored via the major groove of the DNA helix. The insights gained from these computational models are consistent with experimental data from spectroscopic and thermal denaturation techniques, which also support an intercalative binding mode.
Computational Design of Co-crystals Based on Packing Coefficients
The computational design of co-crystals, which are crystalline structures composed of two or more different molecules, is a burgeoning field aimed at creating new materials with tailored properties. While specific studies on the computational design of this compound co-crystals are not extensively detailed in the provided research, the principles are well-established for related anthraquinone structures.
Computational methods are used to predict the likelihood of co-crystal formation and the stability of the resulting crystal lattice. nih.govul.ie These predictions often rely on calculating lattice enthalpy and analyzing intermolecular interactions like π-π stacking and hydrogen bonds. nih.govul.ie For instance, research on co-crystals of other anthraquinone derivatives, such as 1,8-dihydroxy-2,4,5,7-tetranitro-9,10-anthraquinone, demonstrates that a common feature in their supramolecular structure is the formation of stacks with alternating molecules connected by π-π interactions.
Computational techniques, including Density Functional Theory (DFT) and machine learning models, are employed to screen potential co-formers and predict crystal structures. ul.iersc.org These models help in identifying candidates that can form stable co-crystals, thereby saving significant time and resources in the experimental discovery process. researchgate.net
Development of Structure-Property Relationship Models
Computational chemistry plays a pivotal role in establishing relationships between the chemical structure of a molecule and its physical properties. For this compound and its analogs, these models are particularly useful for predicting optical and electronic characteristics. mdpi.commdpi.com
Correlation of Chemical Structure with Optical and Electronic Characteristics
The optical and electronic properties of diaminoanthraquinones (DAAQs) are known to be dominated by π → π* transitions. researchgate.net Computational methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are used to correlate structural modifications with changes in these properties. mdpi.comresearchgate.net
Studies on π-extended DAAQ derivatives have shown that systematic structural changes lead to predictable shifts in their optoelectronic properties. For instance, increasing the number of exocyclic π-linkers on the anthraquinone core results in a systematic bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra. researchgate.net These computational models can accurately predict how structural changes influence the frontier molecular orbitals (HOMO and LUMO). researchgate.net
Below is an interactive table summarizing the computationally predicted effects of π-extension on a diaminoanthraquinone core.
| Number of π-linkers (n) | Predicted Effect on Absorption/Emission | Predicted Effect on LUMO Level |
| 1 to 4 | Systematic bathochromic shift | Selective stabilization (lowering of energy) |
| 4 | LUMO level becomes comparable to PC60BM (-3.72 eV) | Selective stabilization (lowering of energy) |
Such validated computational approaches are valuable for the rational design of new dye molecules with customized absorption and electronic properties for applications in materials science. acs.orgx-mol.net
Qualitative Prediction of Photostability and Recovery Characteristics
Predicting the photostability of a dye molecule is crucial for its application in materials that are exposed to light. Computational models can provide qualitative predictions about how a molecule will behave under irradiation. The primary photochemical reaction for anthraquinone dyes often involves hydrogen abstraction, initiated by an excited n-π* triplet state. researchgate.net
For anthraquinone derivatives, it has been observed that the photostability generally increases with the electron-donating power of the substituent groups. researchgate.net Therefore, amino-substituted anthraquinones, such as this compound, are significantly more photostable than unsubstituted anthraquinone. researchgate.net
Advanced Material Applications of 1,8 Diaminoanthraquinone and Its Derivatives
Organic Electronics and Semiconductors
The field of organic electronics has seen significant growth, driven by the potential for creating flexible, lightweight, and low-cost devices. Anthraquinone (B42736) derivatives, including 1,8-diaminoanthraquinone (B86578), are of particular interest due to their inherent charge transport capabilities.
The efficiency of organic photovoltaic devices is intrinsically linked to the charge transport properties of the materials used. Research into anthraquinone derivatives has provided insights into their potential as components in such devices. For instance, studies on related compounds like 2,6-diaminoanthraquinone (B87147) have elucidated key parameters of their electrical conductivity.
Key Charge Transport Properties of a Diaminoanthraquinone Derivative:
| Parameter | Value | Significance in Photovoltaics |
|---|---|---|
| Conduction Mechanism | Ohmic at low voltage, SCLC at high voltage | Influences the current-voltage response of the device. |
| Trap Density | ~2 x 10^24 m^-3 | High trap densities can limit charge carrier mobility and device efficiency. |
| Trap Energy Level | 0.50 ± 0.03 eV below conduction band | Determines the energy required to release trapped charge carriers. |
The performance of organic semiconductor devices is highly dependent on the morphology and molecular packing of the active thin film. nih.gov The fabrication process plays a critical role in controlling these aspects. Techniques such as co-sputtering can be employed to deposit thin films, and post-deposition annealing can be used to improve crystallinity and reduce defects. mdpi.com
Morphological analysis, often conducted using Scanning Electron Microscopy (SEM), reveals the surface structure of the film. For instance, SEM analysis of some organic semiconductor thin films has shown a granular-like morphology. mdpi.com X-ray Diffraction (XRD) is another vital technique used to assess the crystallinity of the films. The presence of sharp diffraction peaks in an XRD pattern is indicative of a well-ordered crystalline structure. mdpi.com For example, in the analysis of Ni-doped AlN thin films, XRD patterns confirmed a c-axis oriented hexagonal structure. mdpi.com While these examples are not of this compound itself, the principles of fabrication and analysis are directly applicable to achieving high-quality thin films of this and other organic semiconductors for electronic applications.
Organic Field-Effect Transistors (OFETs) are a fundamental component of organic electronics. Anthracene and its derivatives have been recognized as promising materials for the active layer in OFETs due to their planar structure, which promotes strong intermolecular interactions, and their suitable energy levels that can lead to good air stability. rsc.org The performance of an OFET is directly related to the molecular packing, crystallinity, and purity of the organic semiconductor. nih.gov
The integration of this compound and its derivatives into OFETs would leverage their inherent semiconducting properties. The amino groups at the 1 and 8 positions can influence the molecular packing and electronic properties of the anthraquinone core, potentially leading to favorable charge transport characteristics. The ability to modify these amino groups provides a pathway to fine-tune the material's properties for specific transistor applications.
Sensing Technologies
The ability of this compound derivatives to interact with specific ions and molecules, resulting in a detectable signal, makes them excellent candidates for the development of chemosensors. These sensors can be designed to detect a wide range of analytes through colorimetric or fluorescent changes.
Colorimetric chemosensors offer a straightforward method for detecting metal ions, often allowing for "naked-eye" detection. Anthraquinone-based structures are well-suited for this purpose. For example, a chemosensor synthesized from 1,2-diaminoanthraquinone (B157652) and salicylaldehyde (B1680747) demonstrated high selectivity for Cu2+ ions. rsc.org The interaction between the sensor and Cu2+ resulted in a distinct color change from pink to blue. rsc.org
While this example focuses on copper, the design principles can be adapted to create sensors for other toxic metal ions like lead. The core concept involves designing a molecule where the binding of the target metal ion alters the electronic structure of the anthraquinone chromophore, leading to a change in its absorption spectrum and thus a visible color change. The selectivity of the sensor is determined by the specific binding site designed to interact with the target ion.
Example of an Anthraquinone-Based Colorimetric Sensor for Metal Ions:
| Sensor Base | Target Ion | Observable Change | Detection Limit |
|---|
Fluorescent chemosensors can offer higher sensitivity and a wider dynamic range compared to their colorimetric counterparts. Derivatives of this compound can be engineered to act as fluorescent sensors for anions. The sensing mechanism often involves a change in the fluorescence intensity or wavelength upon binding of the target anion.
For instance, a new type of colorimetric and fluorescent chemosensor dye based on (3Z,3′Z)-3,3′-[4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno(1,2-b:5,6-b′)dithiophene]-2,7-diylbis(methan-1-yl-1-ylidene) bis(6-bromo-indolin-2-one) (IDTI) has been developed for the detection of fluoride (B91410) anions. nih.govfrontiersin.org The interaction with fluoride ions in a tetrahydrofuran (B95107) (THF) solution caused a visible color change from red to yellow under ambient light and a fluorescence change from purple to green under UV light. nih.govfrontiersin.org This sensor exhibited a low detection limit of 1 x 10^-7 M for fluoride ions. nih.govfrontiersin.org The underlying principle of intermolecular proton transfer between the sensor and the fluoride anion could be applied to the design of this compound-based fluorescent sensors.
Characteristics of a Fluorescent Anion Chemosensor:
| Sensor | Target Anion | Observable Change | Detection Limit |
|---|
Solid-State Colorimetric Sensors for Nitrite (B80452) Anion and Nitric Oxide
While this compound is a significant compound in dye chemistry, research into its application as a solid-state colorimetric sensor primarily highlights the utility of its isomer, 1,2-diaminoanthraquinone (DAQ). Aromatic ortho-diamine derivatives are particularly effective for detecting nitric oxide (NO) and its oxidized form, nitrite (NO₂⁻). researchgate.netnih.gov The sensing mechanism is based on the reaction of the adjacent amino groups in the ortho position with NO in an oxygenated environment, leading to the formation of a stable and optically distinct triazole derivative. researchgate.netnih.gov
This transformation from the diamine to the triazole results in a clear visual color change, making it suitable for colorimetric sensing. To overcome the poor water solubility of DAQ and create practical sensors, it has been successfully incorporated into solid matrices. Cross-linked poly(2-hydroxyethylmethacrylate) (polyHEMA) films doped with 1,2-diaminoanthraquinone have been developed as effective solid-state sensors. researchgate.net These films show no significant leaching of the dye and respond to both aqueous nitrite anions and gaseous nitric oxide with visible changes, demonstrating a viable approach for creating robust sensing materials. researchgate.net
The table below summarizes the characteristics of sensors based on the 1,2-diaminoanthraquinone isomer.
Table 1. Sensor Characteristics of 1,2-Diaminoanthraquinone (DAQ)
| Analyte(s) | Sensor Matrix | Principle of Detection | Observable Change |
|---|---|---|---|
| Nitrite Anion (NO₂⁻) | Poly(2-hydroxyethylmethacrylate) | Formation of a triazole derivative | Visual color change |
| Nitric Oxide (NO) | Poly(2-hydroxyethylmethacrylate) | Formation of a triazole derivative | Visual color change |
Photoreactive Materials and Photocatalysis
Anthraquinones (AQs) and their derivatives are recognized for their photochemical properties, serving as redox-active electron transfer mediators and organic photosensitizers. researchgate.net These characteristics allow them to address common limitations in conventional semiconductor photocatalysts, such as inefficient light utilization and charge carrier separation. researchgate.net The introduction of electron-donating groups, like amino (-NH₂) groups, into the anthraquinone structure can enhance light absorption in the visible spectrum. researchgate.net
As organic photosensitizers, aminoanthraquinone derivatives can absorb visible light, transitioning to an excited state. In this state, they can initiate chemical reactions through two primary pathways: energy transfer or electron transfer. In the context of photocatalysis, they often act as electron transfer mediators. researchgate.netnih.gov Upon irradiation, the excited photosensitizer can donate or accept electrons, generating reactive radical species that drive chemical transformations.
For instance, a series of aminoanthraquinone organic dyes have been shown to promote the visible-light-driven reduction of CO₂ to CO when paired with an iron porphyrin catalyst. researchgate.net The donor-acceptor nature built into the photosensitizer's structure is crucial for promoting photocatalytic activity. researchgate.net This demonstrates their capacity to harvest light energy and mediate the transfer of electrons to a catalytic center for a specific chemical conversion.
The photocatalytic properties of diaminoanthraquinone derivatives are being harnessed for environmental remediation. By generating reactive oxygen species (ROS) under visible light, these compounds can degrade persistent organic pollutants. A notable example involves a heterogeneous photocatalyst created by immobilizing 1,5-diaminoanthraquinone (B86024) on silica (B1680970) nanoparticles. rsc.orgresearchgate.net This material has demonstrated high photocatalytic activity in the dehalogenation of aryl halides, a key process for breaking down certain classes of halogenated environmental pollutants. rsc.orgresearchgate.net
Furthermore, anthraquinone itself has been shown to act as a catalyst for the removal of triphenylmethane (B1682552) dyes. researchgate.net The process involves the generation of superoxide (B77818) radicals (O₂•⁻) through the catalytic reduction of oxygen, which then attack and degrade the dye molecules. researchgate.net This highlights the potential of the core anthraquinone structure in degrading complex industrial colorants.
A significant challenge in using organic dyes like this compound for photocatalysis is their potential for aggregation and poor recoverability from aqueous media. researchgate.net Immobilizing these photosensitizers onto solid supports is a key strategy to overcome these limitations and enhance their practical application. Graphene has emerged as an ideal support material due to its large surface area, excellent charge conductivity, and strong adsorption capacity. researchgate.netrsc.org
The covalent functionalization of graphene with diaminoanthraquinone molecules combines the Faraday pseudocapacitance of the dye with the superior double-layer capacitance and conductivity of graphene. rsc.org While this specific example used 2,6-diaminoanthraquinone for supercapacitor applications, the principle directly applies to photocatalysis. rsc.org By anchoring the aminoanthraquinone derivative to a graphene surface, several advantages are achieved:
Enhanced Electron Transfer: Graphene acts as an electron acceptor and transport channel, promoting the separation of photogenerated electron-hole pairs and reducing recombination. researchgate.netrsc.org
Increased Adsorption: The large surface area of graphene can concentrate pollutant molecules close to the photocatalytically active dye. rsc.org
Improved Stability and Recyclability: Immobilization prevents the dye from leaching into the environment and allows for easy recovery and reuse of the photocatalyst. rsc.orgresearchgate.net
Research on a 1,5-diaminoanthraquinone-based catalyst immobilized on silica nanoparticles has shown excellent recyclability, maintaining high activity for up to 10 cycles. rsc.orgresearchgate.net This underscores the effectiveness of immobilization as a strategy to create robust and reusable photocatalytic systems.
Table 2. Research Findings on Photocatalysis with Diaminoanthraquinone Derivatives
| Derivative | Application | Key Finding | Reference |
|---|---|---|---|
| 1,5-Diaminoanthraquinone | Dehalogenation of aryl halides | Immobilization on silica nanoparticles creates a highly active and recyclable heterogeneous photocatalyst. | rsc.orgresearchgate.net |
| Aminoanthraquinones | CO₂ Reduction | Act as efficient photosensitizers for visible-light-driven CO₂ to CO conversion. | researchgate.net |
Dye Chemistry and High-Performance Colorants
Anthraquinone dyes are a major class of colorants known for their structural diversity and exceptional stability, particularly their light fastness. wikipedia.org The color of these dyes is achieved by introducing electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, at specific positions on the anthraquinone core, typically at the 1, 4, 5, or 8-positions. wikipedia.org
This compound is a valuable intermediate in the synthesis of more complex, high-performance vat dyes. google.com Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble "leuco" form before being oxidized back to their insoluble, colored state, trapping them within the fiber. This process results in excellent wash and light fastness.
The synthesis of many advanced vat dyes involves the condensation of multiple anthraquinone units. For example, the production of C.I. Vat Black 27 involves creating a diaminodianthrimide from 1-aminoanthraquinone (B167232) and 1,4-diaminoanthraquinone (B121737). sdc.org.uk Similarly, this compound can be prepared from 1,8-dinitroanthraquinone (B85473) and subsequently used as a building block for other dye structures. google.com Its presence as a foundational component allows for the creation of colorants used across the textile, paper, and plastics industries. fibre2fashion.com
Investigation of Structure-Color Relationships in N-Substituted and Functionalized Dyes
The color of anthraquinone dyes is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the anthraquinone core. In derivatives of this compound, modifications at the amino groups (N-substitution) or the introduction of other functional units allow for precise color tuning across the visible spectrum and into the near-infrared (NIR) region.
This color modulation arises from intramolecular charge transfer (CT) interactions between electron-donating groups (like the amino groups) and the electron-accepting anthraquinone structure. The introduction of different aryl substituents on the amino groups significantly alters the electronic properties and, consequently, the color. For instance, a 1,8-disubstituted anthraquinone with a tolylamino group exhibits a maximum absorption (λmax) at 559 nm, a significant bathochromic (red) shift compared to the unsubstituted anthraquinone. This shift is attributed to the effective CT interaction.
Further functionalization, such as introducing an electron-accepting sulfone unit between the amino and aryl groups, can modulate the photophysical properties. A tolylsulfonamide-substituted derivative shows an absorption peak at 434 nm, which is blue-shifted by 125 nm compared to its analogue without the sulfone unit. This change is due to a more substantial decrease in the Highest Occupied Molecular Orbital (HOMO) energy level compared to the Lowest Unoccupied Molecular Orbital (LUMO) level. By carefully selecting and positioning substituents with varying electron-donating or -accepting strengths, a library of color-tunable dyes can be created.
| Substitution Pattern | Substituent Type | Absorption Max (λmax) | Key Structural Feature |
|---|---|---|---|
| 1,8-disubstituted | Tolylamino | 559 nm | Aniline donor unit |
| 1,8-disubstituted | Tolylsulfonamide | 434 nm | Electron-accepting sulfone unit |
| 1,4,5,8-tetrasubstituted | p-phenylenediamine donor | 758 nm | Stronger electron-donating unit |
Development of Polymeric Dyes with Enhanced Fastness and Thermal Stability
To overcome limitations of conventional dyes, such as poor fastness properties and low thermal stability, researchers have incorporated this compound chromophores into polymer backbones. These polymeric dyes exhibit significantly improved durability due to their larger molecular size, which restricts migration and sublimation, and stronger intermolecular forces.
Polycondensation of diaminoanthraquinones with various monomers, such as aliphatic diacids, yields colored polyamides with the chromophore integrated into the main chain. These polymeric dyes demonstrate superior thermal stability compared to their monomeric counterparts. Thermogravimetric analysis (TGA) of polyamides derived from 1,4-diaminoanthraquinone shows moderate thermal stability, with initial weight loss occurring at temperatures well above 100°C. For example, polymeric dyes synthesized from 1,4-diaminoanthraquinone and various diacids showed only 5.9% to 7.1% weight loss at temperatures as high as 285°C.
| Polymeric Dye | Melting Exotherm (DSC) | Weight Loss (TGA) | Temperature for Weight Loss |
|---|---|---|---|
| PolyNAM | 270°C | 5.9% | 285°C |
| PolyNAS | 267°C | 7.1% | 285°C |
| PolyNAA | 269°C | 61.2% | 374°C |
Optical and Luminescent Materials
The delocalized π-electron system and charge transfer characteristics of this compound derivatives make them valuable components in the design of advanced optical and luminescent materials.
Utilization in Near-Infrared (NIR) Luminescent Lanthanide Complexes
Derivatives of this compound serve as effective chromophoric ligands, or "antennae," for sensitizing the luminescence of lanthanide ions (Ln³⁺) in the near-infrared (NIR) region. In these complexes, the anthraquinone-based ligand efficiently absorbs light in the visible part of the spectrum (around 535-550 nm) through an intramolecular charge transfer transition. This absorbed energy is then transferred to the coordinated lanthanide ion, which subsequently emits light at its characteristic NIR wavelength.
This process, known as the antenna effect, allows for the indirect excitation of lanthanide ions like Neodymium (Nd³⁺), Ytterbium (Yb³⁺), and Erbium (Er³⁺), which have low natural absorption efficiencies. For example, complexes formed between trivalent lanthanide ions and ligands containing two dipicolyl amine units attached to a this compound core show sensitized NIR emission from the respective metal ion following excitation of the ligand's visible absorption band at 535 nm. These materials are promising for applications in bio-imaging, telecommunications, and sensing, where NIR emission is highly desirable.
Application in Nonlinear Optics and Advanced Optical Devices
The donor-acceptor-donor (D-A-D) electronic structure inherent in this compound derivatives makes them attractive candidates for nonlinear optical (NLO) applications. NLO materials can alter the properties of light, a characteristic essential for technologies like high-speed optical communication, optical data storage, and optical limiting devices.
Studies on newly synthesized anthraquinone derivatives have demonstrated significant third-order NLO properties. Using techniques like degenerate four-wave mixing, researchers have measured key NLO parameters. The flexibility in synthesizing derivatives allows for the fine-tuning of these properties to meet the demands of specific optical devices. Theoretical investigations using Density Functional Theory (DFT) have also been employed to understand the relationship between molecular structure and NLO response, guiding the design of new materials with enhanced performance.
| Parameter | Value Range | Significance |
|---|---|---|
| Third-order NLO susceptibility (χ⁽³⁾) | 3.36–3.76 × 10⁻¹³ esu | Measures the overall NLO response of the material |
| Nonlinear refractive index (n₂) | 6.19–6.91 × 10⁻¹² esu | Relates to light intensity-dependent refractive index change |
| Second-order hyperpolarizability (γ) | 3.36–3.76 × 10⁻³¹ esu | Represents the molecular-level NLO response |
| Response Time | 101–115 fs | Indicates ultrafast response suitable for high-speed devices |
Studies on Photodegradation and Self-healing Mechanisms in Dye-doped Polymer Matrices
The long-term stability of dyes in optical devices is often limited by photodegradation—the irreversible breakdown of the dye molecule upon exposure to light. However, certain anthraquinone derivatives, when doped into a polymer matrix like poly(methyl methacrylate) (PMMA), exhibit a remarkable phenomenon of partially reversible photodegradation, often termed "self-healing".
Studies on various anthraquinone derivatives in PMMA have shown that while some degradation is irreversible, a portion of the dye molecules can recover their original state after the light source is removed. Several mechanisms have been proposed to explain this self-healing behavior, including photo-induced intramolecular proton transfer, the formation of twisted intramolecular charge transfer states, or reversible photocycloaddition between the dye and polymer monomers. Research in this area aims to understand the structure-property relationships that govern both photostability and recovery, which could lead to the development of more robust materials for optical applications. For instance, studies have identified 1,8-dihydroxyanthraquinone as having particularly good photostability and recovery characteristics among tested anthraquinones.
Coordination Chemistry of 1,8 Diaminoanthraquinone Ligands
Design and Synthesis of Multidentate Ligands Based on 1,8-Diaminoanthraquinone (B86578) Core
The design of ligands based on the this compound core focuses on introducing additional donor atoms to create multidentate chelating systems. This enhances the stability and dictates the coordination geometry of the resulting metal complexes. A common strategy involves the functionalization of the amino groups at the 1 and 8 positions.
A notable example is the synthesis of chromophoric anthraquinone-based multidentate ligands through a step-wise process starting from 1,8-dichloroanthraquinone (B31358). In this approach, the chloro groups are substituted to introduce chelating arms. For instance, ligands have been developed that incorporate two dipicolyl amine units, which provide additional nitrogen donor atoms for metal coordination. This transforms the simple diamine structure into a more complex ligand capable of encapsulating a metal ion. The synthesis of such ligands is a key step in developing new materials with specific electronic and photophysical characteristics. ias.ac.in
Formation and Spectroscopic Characterization of Metal Complexes (e.g., Lanthanides, Palladium)
Ligands derived from this compound readily react with various metal salts to form coordination complexes. The characterization of these complexes is crucial to confirm their structure and understand their properties.
Lanthanide Complexes: Multidentate ligands based on the this compound core react with trivalent lanthanide ions (Ln³⁺) to form monometallic complexes. These complexes often have the general formula Ln(L)₃, where L is the multidentate ligand and OTf is the triflate counter-ion. The formation of these complexes is typically confirmed through techniques such as mass spectrometry and elemental analysis. For example, a series of complexes with Neodymium(III), Ytterbium(III), and Erbium(III) have been successfully synthesized and characterized.
Palladium Complexes: Palladium(II) is known to form stable complexes with nitrogen-donor ligands. While specific studies on this compound-palladium complexes are detailed, the characterization of analogous Pd(II) amine complexes involves a standard suite of spectroscopic techniques. These include:
FTIR Spectroscopy: To confirm the coordination of the amino groups by observing shifts in the N-H stretching frequencies.
NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand framework upon complexation. nih.gov
UV-Vis Spectroscopy: To study the electronic transitions within the complex. nih.gov
Single Crystal X-ray Diffraction: This technique provides definitive proof of the molecular structure, showing the coordination geometry around the palladium center, which is typically square planar. nih.gov
Table 1: Common Techniques for Characterizing Metal Complexes of this compound Ligands
| Technique | Purpose | Metal Ion Example |
| Mass Spectrometry (MS) | Confirms the formation and stoichiometry of the complex (e.g., [Ln(L)]³⁺). | Lanthanides |
| Elemental Analysis | Determines the elemental composition, verifying the proposed formula of the complex. | Lanthanides, Pd |
| FTIR Spectroscopy | Identifies coordination of donor groups by observing shifts in vibrational frequencies. | Palladium |
| NMR Spectroscopy | Elucidates the ligand structure in the complex and can provide insights into solution dynamics. | Palladium |
| UV-Vis Absorption Spectroscopy | Investigates the electronic properties and transitions (e.g., ICT bands). | Lanthanides |
| Luminescence Spectroscopy | Characterizes the emission properties (fluorescence, phosphorescence) of the complex. | Lanthanides |
| DFT Studies | Provides theoretical support for the stability and structure of the formed complexes. | Lanthanides |
Investigation of Ligand Binding Modes and Coordination Sphere in Complexes
Understanding how the ligand binds to the metal ion and the resulting geometry of the coordination sphere is fundamental.
In the case of lanthanide complexes with ligands bearing dipicolyl amine arms, the ligand encapsulates the metal ion to form a stable, monometallic species. Supporting Density Functional Theory (DFT) studies have shown that the formation of these monometallic structures is highly favored energetically over other possibilities, such as a 2:2 dimetallic congener. The coordination involves the nitrogen atoms from the anthraquinone (B42736) core's amino groups as well as the nitrogen atoms from the appended dipicolyl amine units, creating a well-defined coordination sphere around the large lanthanide ion.
For palladium(II) complexes, the coordination geometry is typically square planar. nih.govmdpi.com With a ligand derived from this compound, the two amino nitrogens could act as a bidentate N,N-donor, chelating to the palladium center. The remaining two coordination sites would be occupied by other ligands, such as chlorides or solvent molecules. The specific binding mode, whether monodentate or bidentate, depends on the ligand design and reaction conditions.
Influence of Metal Complexation on Electronic and Photophysical Properties of the Anthraquinone Unit
Metal complexation significantly alters the electronic and photophysical properties of the this compound chromophore. The free ligands and their metal complexes typically absorb light efficiently in the visible part of the spectrum.
Upon complexation with lanthanide ions, the following key changes are observed:
Absorption: The complexes exhibit strong absorption bands between 535–550 nm, with high molar extinction coefficients (ε) on the order of 10⁴ M⁻¹ cm⁻¹. This absorption is attributed to an intramolecular charge transfer (ICT) transition localized on the substituted anthraquinone unit.
Fluorescence: The complexes display a fluorescence band at approximately 675 nm, which originates from the ICT emitting state.
Energy Transfer and Sensitization: A crucial effect of complexation is the ability of the anthraquinone-based ligand to act as an "antenna." After the ligand absorbs visible light and is promoted to an excited state, it can transfer this energy to the coordinated lanthanide ion. This process, known as sensitization, populates the excited states of the metal ion. As a result, complexes of certain lanthanides, such as Nd(III), Yb(III), and Er(III), exhibit the ion's characteristic sensitized near-infrared (NIR) emission following excitation of the ligand's visible ICT absorption band.
This antenna effect is a significant outcome of metal complexation, enabling the indirect excitation of lanthanide ions, which otherwise have very low absorption cross-sections.
Table 2: Photophysical Properties of Lanthanide Complexes with this compound-Based Ligands
| Property | Observation | Wavelength/Value | Origin |
| Visible Absorption | Strong absorption in the visible spectrum. | ca. 535–550 nm | Intramolecular Charge Transfer (ICT) |
| Molar Absorptivity (ε) | High efficiency of light absorption. | ~ 10⁴ M⁻¹ cm⁻¹ | ICT Transition |
| Fluorescence | Emission in the red region of the spectrum. | ca. 675 nm | ICT Emitting State |
| Sensitized Emission | Characteristic near-IR emission from the metal ion after ligand excitation. | Ion-dependent (NIR) | Energy Transfer (Antenna Effect) |
Biological Research Perspectives of 1,8 Diaminoanthraquinone Derivatives
Investigation of In Vitro Cytotoxic Activity in Cancer Cell Lines
A series of regioisomeric disubstituted 1,8-diaminoanthraquinone (B86578) (DAAQ) derivatives have been synthesized and evaluated for their growth-inhibiting effects against several cancer cell lines. nih.gov The aim of these studies was to assess the biological activity resulting from amino-substitution in the side-chains located at the 1 and 8 positions of the anthraquinone (B42736) ring system. nih.gov
Evaluation in Rat Glioma C6 Cells
Derivatives of this compound have been investigated for their cytotoxic effects on the rat glioma C6 cell line. nih.gov Studies have shown that certain derivatives of the closely related 1,8-dihydroanthraquinone, such as emodin-8-O-glucoside (E8OG), exhibit antiproliferative and cytotoxic activity against C6 mouse glioblastoma cells, with an IC50 value of 52.67 µM. mdpi.comnih.gov Another study noted that various anthraquinone derivatives demonstrated cytotoxic properties against rat glioma C6 cells. researchgate.net The research indicates that members of the anthraquinone family could serve as adjuncts to enhance the growth-inhibiting impact of anticancer agents in these cells. researchgate.net
Table 1: Cytotoxicity of a 1,8-Dihydroanthraquinone Derivative in Glioblastoma Cells
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Emodin-8-O-glucoside (E8OG) | C6 mouse glioblastoma | 52.67 mdpi.comnih.gov |
| Emodin-8-O-glucoside (E8OG) | T98G human glioblastoma | 61.24 mdpi.comnih.gov |
Assessment in Human Hepatoma G2 Cells
The cytotoxic activity of this compound derivatives has also been assessed in human hepatoma G2 (Hep-G2) cells. nih.gov Research has shown that certain aminoanthraquinones exhibit potent cytotoxicity against the Hep-G2 cell line. mdpi.com For instance, compounds designated as 5 and 18 showed significant cytotoxicity with IC50 values ranging from 1.24 to 1.75 µM. researchgate.net Further studies on other aminoanthraquinones, such as 2-(butylamino)anthracene-1,4-dione (3a), 2-(butylamino)anthracene-9,10-dione (5a), and 2,3-(dibutylamino)anthracene-9,10-dione (5b), also demonstrated strong cytotoxic effects against Hep-G2 cells, with IC50 values ranging from 1.1 to 13.0 µg/mL. mdpi.comresearchgate.net One derivative was noted to selectively inhibit the proliferation of human hepatocellular carcinoma HepG2 cells over other tumor lines. colab.ws
Table 2: Cytotoxicity of Aminoanthraquinone Derivatives in Hep-G2 Cells
| Compound | Cell Line | IC50 |
|---|---|---|
| Compound 5 | Hep-G2 | 1.24-1.75 µM researchgate.net |
| Compound 18 | Hep-G2 | 1.24-1.75 µM researchgate.net |
| Aminoanthraquinone 3a | Hep-G2 | 1.1–13.0 µg/mL mdpi.com |
| Aminoanthraquinone 5a | Hep-G2 | 1.1–13.0 µg/mL mdpi.com |
| Aminoanthraquinone 5b | Hep-G2 | 1.1–13.0 µg/mL mdpi.com |
Screening in Other Cultured Tumor Cell Lines
The antitumor activity of this compound derivatives extends to a variety of other cancer cell lines. nih.gov For example, 1,8-dihydroanthraquinone derivatives like emodin, aloe-emodin, and chrysophanol (B1684469) have demonstrated anticancer properties in human breast cancer cell lines such as MCF-7, MDA-MB-231, and BT-474. nih.gov Emodin was found to be significantly cytotoxic in MDA-MB-231 cells at concentrations of 10–80 µM. nih.gov Additionally, certain 2,7-diamidoanthraquinones were selected by the National Cancer Institute (NCI) for screening and showed high anti-proliferative activity against a panel of 60 human cancer cell lines. nih.gov
Studies on Molecular Interactions and Mechanisms
Research into the molecular mechanisms of this compound derivatives has focused on their interactions with crucial cellular components like DNA and key enzymes involved in cancer cell proliferation, such as telomerase.
Exploration of DNA Interaction and G-quadruplex Binding
Anthraquinone derivatives are recognized for their ability to interact with DNA, particularly with non-canonical secondary structures known as G-quadruplexes. nih.govnih.gov These structures are often found in the telomeric regions of DNA and in the promoter regions of oncogenes. nih.govnih.gov The large π-surface of the anthraquinone core facilitates π-π stacking interactions with the G-tetrads of the G-quadruplex structure. nih.gov
Biophysical and biochemical studies have been employed to confirm the interaction between synthesized anthraquinone derivatives and the human telomeric G-quadruplex sequence. nih.govnih.govresearchgate.net These studies have determined the binding affinities of specific derivatives. For example, the binding affinities (Kb) for two derivatives, N-2DEA and N-1DEA, were found to be 4.8 × 10^6 M⁻¹ and 7.6 × 10^5 M⁻¹, respectively. nih.gov Molecular docking studies suggest that these molecules bind externally to the grooves of the quadruplex. nih.govnih.gov The stabilization of G-quadruplex DNA by these derivatives is a key aspect of their potential anticancer activity. nih.govnih.gov
Table 3: Binding Affinity of Anthraquinone Derivatives to G-quadruplex DNA
| Compound | Binding Affinity (Kb) (M⁻¹) |
|---|---|
| N-2DEA | 4.8 x 10⁶ nih.gov |
| N-1DEA | 7.6 x 10⁵ nih.gov |
Inhibition of Human Telomerase Activity
Given the correlation between telomerase activity and the proliferation capacity of tumor cells, this enzyme has become a significant target for cancer therapeutics. nih.gov Anthraquinone derivatives have been investigated as potential telomerase inhibitors. nih.gov The stabilization of G-quadruplex structures in telomeric DNA by these compounds can interfere with telomere homeostasis and inhibit telomere extension by telomerase. elifesciences.org
A series of 2,7-diamidoanthraquinones were designed and synthesized to evaluate their effects on telomerase activity. nih.gov Several compounds in this series, including compounds 6, 10, 13, 16, 18, 19, 20-22, and 24, demonstrated potent telomerase inhibitory activity. nih.gov Structure-activity relationship studies revealed that side chains with a two-carbon spacer between the amido and amine groups are an important structural feature for telomerase inhibition. nih.gov The amine group in the side chain may contribute to effective binding within the groove of the G-quadruplex structure, leading to telomerase inhibition. nih.gov These findings suggest that 2,7-disubstituted amido-anthraquinones are potent telomerase inhibitors with the potential for development into novel anticancer agents. nih.gov
Elucidation of Structure-Activity Relationships (SAR) for Biological Effects
The biological activities of this compound derivatives are intrinsically linked to their chemical structures. Variations in the substituents on the anthraquinone nucleus and the amino groups can lead to significant changes in their therapeutic effects, including anticancer and antimicrobial properties. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for these biological actions, providing a roadmap for the design of more potent and selective compounds.
Research into the SAR of this compound derivatives has revealed several important correlations between their structure and cytotoxic activity against various cancer cell lines. The substitution pattern on the anthraquinone core and the nature of the side chains attached to the 1,8-diamino positions play a crucial role in determining their efficacy.
For instance, a series of regioisomeric disubstituted aminoanthraquinone (DAAQ) derivatives were synthesized to evaluate their cytotoxic effects on rat glioma C6 cells, human hepatoma G2 cells, and 2.2.15 cells. nih.gov The in vitro cytotoxicity data from this study provided initial insights into the structure-activity relationships of these compounds. nih.gov Notably, compounds with specific amino-substitutions in the side chains at the 1 and 8 positions of the anthraquinone ring system demonstrated significant growth-inhibiting effects. nih.govresearchgate.net
Further investigations have highlighted the importance of the length and composition of these side chains. For example, some studies suggest that shorter amine chains might lead to lower cytotoxic effects, while longer chains could introduce other reactive properties. mdpi.com The presence of methoxy (B1213986) or amino groups, as opposed to free hydroxyl groups, has also been shown to enhance the cytotoxic activity of anthraquinone derivatives. mdpi.com
In the context of antimicrobial activity, the polarity of substituents on the anthraquinone ring appears to be a significant factor. rsc.org Generally, an increase in the polarity of these substituents correlates with more potent antibacterial effects. rsc.org Interestingly, the presence of hydroxyl groups is not always necessary for the antibacterial activity of hydroxyanthraquinone derivatives. rsc.org The rigid, planar structure of the anthraquinone core can limit its water solubility, which in turn may reduce its biological activity. rsc.org
The following tables summarize the findings from various studies on the structure-activity relationships of this compound derivatives, focusing on their anticancer and antimicrobial activities.
Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Activity (IC₅₀/MIC) | Reference(s) |
| Compound 5 | Hepa G2 | 1.24-1.75 µM | researchgate.net |
| Compound 18 | Hepa G2 | 1.24-1.75 µM | researchgate.net |
| Compound 5 | 2.2.15 | 0.14-1.82 µM | researchgate.net |
| Compound 16 | 2.2.15 | 0.14-1.82 µM | researchgate.net |
| Compound 18 | 2.2.15 | 0.14-1.82 µM | researchgate.net |
| Aminoanthraquinone 9 | MCF-7 | 2.0-11.0 µg/mL | researchgate.net |
| Aminoanthraquinone 10 | MCF-7 | 2.0-11.0 µg/mL | researchgate.net |
| Aminoanthraquinone 13 | MCF-7 | 2.0-11.0 µg/mL | researchgate.net |
| Aminoanthraquinone 9 | Hep-G2 | 1.1-14.0 µg/mL | researchgate.net |
| Aminoanthraquinone 10 | Hep-G2 | 1.1-14.0 µg/mL | researchgate.net |
| Aminoanthraquinone 13 | Hep-G2 | 1.1-14.0 µg/mL | researchgate.net |
Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | Activity (MIC) | Reference(s) |
| Aminoanthraquinone 13 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.1 mg/mL | researchgate.net |
| Aminoanthraquinone 13 | Pseudomonas aeruginosa | 0.1 mg/mL | researchgate.net |
| Aminoanthraquinone 13 | Candida albicans | 0.1 mg/mL | researchgate.net |
| Aminoanthraquinone 13 | Escherichia coli | 0.5 mg/mL | researchgate.net |
Emerging Research Directions and Future Outlook for 1,8 Diaminoanthraquinone
Development of Novel Synthetic Methodologies for Enhanced Functionalization and Yield
The inherent stability of the anthraquinone (B42736) core presents both a benefit and a challenge for chemical synthesis. While this stability ensures robust performance, it can also render the aromatic rings relatively inactive towards electrophilic substitution, complicating the introduction of new functional groups. Consequently, a significant area of research is dedicated to creating more efficient and versatile synthetic strategies to produce functionalized 1,8-diaminoanthraquinone (B86578) derivatives with higher yields and greater structural diversity.
A primary strategy involves the functionalization of precursors, followed by the formation of the diaminoanthraquinone structure. One established method is the reaction of 1,8-dinitroanthraquinone (B85473) with ammonia (B1221849) in various organic solvents, a process that can be optimized for yield and purity. researchgate.net Another powerful approach is the use of halogenated precursors, such as 1,8-dichloroanthraquinone (B31358). These precursors can undergo palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, to introduce a wide range of aromatic and aliphatic amines at the 1 and 8 positions. acs.org The Ullmann condensation reaction, often catalyzed by copper, provides another classic route for C-N bond formation to yield aminoanthraquinones. acs.org
Beyond the synthesis of the core structure, research is focused on direct functionalization. However, the development of methods for direct C-H activation or electrophilic substitution on the this compound scaffold remains a significant synthetic hurdle. chemicalbook.com Current efforts are therefore aimed at creating multi-step synthetic sequences that allow for the introduction of π-extendable anchoring groups, which are crucial for tuning the optoelectronic properties of the molecule for applications in organic electronics. chemicalbook.com The synthesis of regioisomeric disubstituted aminoanthraquinone derivatives is also being actively pursued to establish clear structure-activity relationships, particularly for biological applications such as the development of novel anticancer agents. biointerfaceresearch.comnih.gov
Table 1: Overview of Synthetic Methodologies for this compound and Its Derivatives
| Methodology | Precursor | Key Reagents/Catalysts | Purpose |
|---|---|---|---|
| Ammonolysis | 1,8-Dinitroanthraquinone | Ammonia, Organic Solvents | Synthesis of the core this compound structure. |
| Buchwald-Hartwig Amination | 1,8-Dichloroanthraquinone | Aromatic/Aliphatic Amines, Palladium Catalyst (e.g., Pd(dba)₂), Ligand (e.g., BINAP) | Introduction of diverse amino substituents for functionalized derivatives. acs.org |
| Ullmann Condensation | Halogenated Anthraquinones | Amines, Copper Catalyst (e.g., Cu(OAc)₂, CuSO₄) | C-N bond formation to produce aminoanthraquinones. acs.org |
| Multi-step Synthesis | 1,5-Diaminoanthraquinone (B86024) (as model) | N-Bromosuccinimide, Pd/Cu catalysts | Introduction of π-extendable groups (e.g., acetylenes) for tunable electronic properties. chemicalbook.com |
| Side-Chain Modification | This compound | Various reagents | Synthesis of derivatives with specific side-chains to probe structure-activity relationships, for example, in anticancer drug discovery. biointerfaceresearch.comnih.gov |
Advanced Material Integration and Device Engineering for Practical Applications
The unique electrochemical and photophysical properties of this compound derivatives make them highly attractive candidates for integration into advanced materials and functional devices. A major area of exploration is in energy storage, where the reversible redox behavior of the anthraquinone core is particularly advantageous.
Derivatives of diaminoanthraquinones are being investigated as redox-active molecules in nonaqueous redox flow batteries (RFBs). These batteries are promising for large-scale grid energy storage. By modifying the amino groups with solubilizing chains, such as oligo(ethylene glycol), researchers have overcome the low solubility of the parent compounds in organic solvents, enabling the development of highly concentrated electrolytes for high-energy-density RFBs.
In the realm of solid-state energy storage, polymers derived from diaminoanthraquinones are showing significant promise. For instance, poly(1,5-diaminoanthraquinone), a structural isomer of the 1,8-derivative, has been successfully used as a high-capacity bipolar cathode material for rechargeable magnesium batteries. The polymerization of these molecules onto conductive substrates like carbon cloth has led to the fabrication of flexible electrodes for symmetric solid-state supercapacitors. These devices exhibit high areal capacitance and extraordinary cycling stability, demonstrating their potential for wearable and flexible electronics.
Furthermore, the covalent functionalization of nanomaterials like graphene with diaminoanthraquinone molecules combines the pseudocapacitance of the organic molecule with the high conductivity and surface area of the graphene, resulting in composite materials with outstanding electrochemical performance for supercapacitor electrodes.
Table 2: Applications of Diaminoanthraquinone Derivatives in Advanced Materials
| Application Area | Specific Derivative/Material | Device/System | Key Performance Metric |
|---|---|---|---|
| Energy Storage (Redox Flow Battery) | 1,4-Bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione | Nonaqueous Symmetric Redox Flow Battery | High solubility and multiple reversible redox states. |
| Energy Storage (Magnesium Battery) | Poly(1,5-diaminoanthraquinone) | Rechargeable Magnesium Battery Cathode | High-capacity bipolar organic cathode with enhanced structural stability. |
| Energy Storage (Supercapacitor) | Graphene covalently functionalized with 2,6-diaminoanthraquinone (B87147) | Asymmetric Supercapacitor Electrode | High specific capacitance (332 F g⁻¹ at 1 A g⁻¹) and good cycling stability. |
| Flexible Electronics | Poly(1,5-diaminoanthraquinone) coated carbon cloth | Flexible Solid-State Supercapacitor | High areal capacitance (1.3 F cm⁻²) and excellent cycling stability (159% after 20,000 cycles). |
Deeper Understanding of Structure-Property-Function Relationships Through Advanced Computational Methods
To accelerate the design and discovery of new functional materials based on this compound, researchers are increasingly turning to advanced computational methods. These theoretical approaches provide profound insights into the electronic structure and excited-state dynamics of these molecules, bridging the gap between molecular structure and macroscopic function.
Density Functional Theory (DFT) has become an indispensable tool for investigating the fundamental properties of anthraquinone derivatives. DFT calculations are used to determine optimized molecular geometries, calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and predict redox potentials. hongjinchem.com This information is critical for understanding the electrochemical behavior of these molecules in applications like batteries and for designing new derivatives with tailored energy levels for organic electronics. researchgate.net For example, DFT studies have shown that adding π-conjugated substituents can selectively stabilize the LUMO, effectively narrowing the HOMO-LUMO gap and red-shifting the molecule's absorption spectrum. researchgate.net
Time-Dependent DFT (TD-DFT) extends these capabilities to the study of electronic excited states. It is used to calculate theoretical UV-Vis absorption spectra, which can be compared with experimental data to understand the nature of electronic transitions (e.g., π→π*). google.com TD-DFT, often combined with a polarizable continuum model (PCM) to simulate solvent effects, has been employed to explore unusual spectroscopic phenomena in 1,8-disubstituted systems, such as the influence of protonation on absorption intensity. biointerfaceresearch.com
Molecular docking and molecular dynamics (MD) simulations are used to explore how these molecules interact with biological targets or assemble in condensed phases. nih.govlookchem.com In medicinal chemistry, docking studies help predict the binding modes of diaminoanthraquinone derivatives to targets like DNA G-quadruplex structures, providing a rational basis for designing new anticancer agents. acs.org MD simulations are used to study the alignment and orientation of anthraquinone dyes within liquid crystal hosts, which is crucial for optimizing their performance in display technologies. lookchem.com
Exploration of New Applications in Emerging Technologies and Interdisciplinary Fields
While applications in dyes and energy storage are well-established, the future of this compound lies in its potential to address challenges in a variety of emerging and interdisciplinary fields. The ability to functionalize the core structure opens doors to novel materials with highly specific functions.
In the biomedical field, research is moving beyond general cytotoxicity to develop highly targeted therapeutic agents. Derivatives of this compound are being investigated for their potential as anticancer drugs, with some showing potent activity against various cancer cell lines. nih.gov Research is also exploring derivatives with immunostimulatory and radioprotective properties, which could be valuable in combination with conventional cancer therapies like radiation. biointerfaceresearch.com The unique structure of these compounds makes them suitable scaffolds for designing inhibitors of specific biological targets, such as telomerase, an enzyme implicated in cancer cell immortality. researchgate.net
The distinct photophysical properties of diaminoanthraquinones are being harnessed for applications in materials science and nanotechnology. Researchers are designing π-extended derivatives that function as building blocks for n-type organic semiconductors, which are essential components for organic electronics like thin-film transistors and solar cells. acs.org The interaction of N-alkylaminoanthracene derivatives with cyclodextrins has been used to create self-assembling fluorescent vesicles, demonstrating a novel approach to materials for fluorescence staining of living cells. biointerfaceresearch.com This points toward a future in advanced bio-imaging, where such molecules could be developed into targeted fluorescent probes.
Furthermore, the anthraquinone core is being explored in the development of chemosensors. By incorporating the 1,8-disubstituted anthraquinone unit into larger molecular architectures, it is possible to create sensors that signal the presence of specific ions through a change in their optical or electrochemical properties. The broader class of aminoanthraquinones is also finding use in advanced manufacturing, for example, as components in photoinitiating systems for rapid 3D printing under visible light. biointerfaceresearch.com
Q & A
Q. What are the recommended storage conditions for 1,8-diaminoanthraquinone to ensure stability and safety in laboratory settings?
Store in well-ventilated areas with local and general ventilation to prevent dust accumulation. Avoid exposure to incompatible substances and ensure proper personal protective equipment (PPE), including gloves and lab coats, is used. Contaminated clothing should be removed before entering non-lab areas .
Q. What spectroscopic methods are commonly used to characterize this compound derivatives?
UV-Vis spectroscopy and FTIR are standard for analyzing structural changes. For example, cross-linking with epoxy resins causes red shifts in λmax for 1,4-diaminoanthraquinone derivatives but blue shifts for 1,5-isomers, highlighting chromophore interactions .
Q. How can researchers prepare stock solutions of this compound for biological assays?
Dissolve in DMSO at concentrations of 1–10 mM, adjusting based on solubility limits. For a 1 mM solution, use 3.7 mL of solvent per 1 mg of compound, ensuring precise molarity calculations .
Q. What are the primary hazards associated with handling this compound?
Avoid inhalation, ingestion, and skin contact. Use PPE (gloves, goggles, lab coats) and ensure no food/drink is stored near the compound. Contaminated materials must be disposed of according to safety protocols .
Advanced Research Questions
Q. How do substitution patterns at the 1,8-positions of anthraquinone influence antitumor activity in vitro?
Amino groups enhance cytotoxicity by interacting with cellular targets, as shown in studies using rat glioma C6 and human hepatoma G2 cells. Substituent size and electronic properties (e.g., chloro vs. methoxy groups) modulate activity, with bulky groups reducing membrane permeability .
Q. What methodological considerations are critical when synthesizing this compound derivatives to avoid stoichiometric errors?
Ensure accurate molar ratios during reduction steps. For example, using 42.53 mmol of Na₂S·9H₂O (instead of 0.4253 mmol) and 50.55 mmol of 2-chloroacetyl chloride prevents incomplete reactions, as noted in corrected synthesis protocols .
Q. What factors contribute to contradictory λmax shifts in polymeric pigments derived from diaminoanthraquinones?
Cross-linking direction and chromophore stacking alter electronic transitions. 1,4-Diaminoanthraquinone exhibits red shifts due to extended conjugation, while 1,5-isomers show blue shifts from steric hindrance. Absorptivity coefficients increase with higher anthraquinone weight fractions .
Q. How does the electrochemical behavior of poly(this compound) composites enhance their application in sensor development?
The polymer’s redox-active amino groups facilitate electron transfer, as demonstrated in alkaline media studies. Composite materials with Pt/Pd nanoparticles improve catalytic activity for small organic molecule oxidation, relevant to biosensor design .
Q. What in vitro models have been used to evaluate the cytotoxicity of this compound derivatives?
Rat glioma C6, human hepatoma G2, and 2.2.15 cells are standard models. Derivatives with dual amino substituents show IC₅₀ values <10 μM, suggesting selective tumor cell inhibition .
Q. How can regioselective synthesis of this compound be optimized from dinitro precursors?
Controlled reduction of 1,8-dinitroanthraquinone using Na₂S or formate salts under alkaline conditions minimizes side products. Catalysts like Pd/C improve yield and purity, as demonstrated in dantron production pathways .
Notes
- Data Contradictions : Discrepancies in λmax shifts (e.g., red vs. blue shifts) highlight the need for context-dependent analysis of chromophore interactions .
- Methodological Rigor : Validation of synthesis protocols (e.g., corrected stoichiometry in ) is critical for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
